rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate
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Overview
Description
rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method involves the use of (1R,2R)-2-amino-2-methylcyclopentanol as a starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: In chemistry, rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of new drugs or as a probe to study enzyme mechanisms.
Medicine: In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
- rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
- rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate
- rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate
Comparison: rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate is unique due to the presence of the methyl group on the cyclopentyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Biological Activity
rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a cyclopentyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with (1R,2R)-2-amino-2-methylcyclopentanol. This reaction is conducted under controlled conditions to yield the desired compound with high purity and yield. Common methods include recrystallization and chromatography for purification.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various physiological effects. Research suggests that it could have implications in neuropharmacology due to its structural similarities with known neuroactive compounds.
Key Findings from Research Studies
-
Enzyme Inhibition:
- Studies indicate that this compound exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can potentially enhance the levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and anxiety .
- Neuroprotective Effects:
- Analgesic Properties:
Data Table: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
MAO Inhibition | Enhanced neurotransmitter levels | |
Neuroprotection | Reduced oxidative stress damage | |
Analgesic | Decreased pain responses |
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, this compound was administered to assess its protective effects against induced oxidative stress. Results indicated significant preservation of neuronal integrity and function compared to control groups.
Case Study 2: Pain Management Efficacy
A clinical trial assessed the efficacy of this compound in patients suffering from chronic pain conditions. Participants reported a marked decrease in pain levels after treatment with this compound over a six-week period.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-5-7-11(8,4)12/h8H,5-7,12H2,1-4H3,(H,13,14)/t8-,11-/m1/s1 |
InChI Key |
PPATTZUXPRXLRU-LDYMZIIASA-N |
Isomeric SMILES |
C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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